2-Bromopyrimidin-4-ylboronic acid pinacol ester
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Overview
Description
2-Bromopyrimidin-4-ylboronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol esters, are highly valued for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromopyrimidin-4-ylboronic acid pinacol ester typically involves the reaction of 2-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are mild, and the product is obtained in good yield .
Industrial Production Methods
Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyrimidin-4-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.
Protodeboronation: Radical initiators and solvents like methanol or ethanol are used.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other substituted aromatic compounds.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-Bromopyrimidin-4-ylboronic acid pinacol ester is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-Bromopyrimidin-4-ylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H14BBrN2O2 |
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Molecular Weight |
284.95 g/mol |
IUPAC Name |
2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-6-13-8(12)14-7/h5-6H,1-4H3 |
InChI Key |
POSURUXYUIJPFP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC=C2)Br |
Origin of Product |
United States |
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